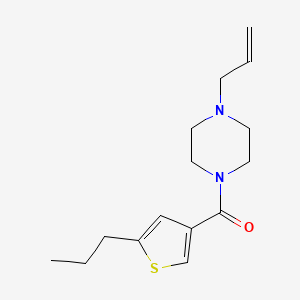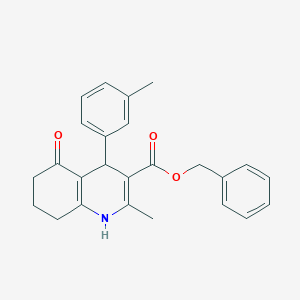
(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE is a complex organic compound that features both piperazine and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with an allyl group through nucleophilic substitution reactions.
Thiophene Derivative Preparation: The thiophene ring is synthesized via methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling Reaction: The final step involves coupling the piperazine and thiophene derivatives under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
化学反应分析
Types of Reactions
(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.
Substitution: The piperazine and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.
Substitution: Halogenating agents or nucleophiles for substitution reactions on the aromatic rings.
Major Products
Oxidation Products: Epoxides, ketones, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or alkylated derivatives.
科学研究应用
(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antifungal, antibacterial, or anticancer activities.
Materials Science: The thiophene moiety makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can serve as a probe for studying the interactions of piperazine derivatives with biological targets.
作用机制
The mechanism of action of (4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or microbial inhibition.
相似化合物的比较
Similar Compounds
(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as acetylcholinesterase inhibitors for Alzheimer’s disease.
3-(4-Arylpiperazin-1-yl)cinnolines: Potential antifungal agents.
Uniqueness
(4-ALLYLPIPERAZINO)(5-PROPYL-3-THIENYL)METHANONE is unique due to its combination of piperazine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and applications, making it a versatile compound in both medicinal and materials chemistry.
属性
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-3-5-14-11-13(12-19-14)15(18)17-9-7-16(6-4-2)8-10-17/h4,11-12H,2-3,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCSWIIVGABIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1,N1-DIMETHYL-N3-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PIPERIDINE-1,3-DICARBOXAMIDE](/img/structure/B5423656.png)

![11-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5423679.png)
![2-(4-{[(3-FLUOROANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5423687.png)
![N-methyl-N-{4-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5423690.png)
![ETHYL (2Z)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5423695.png)
![3-(methyl{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}amino)propane-1,2-diol](/img/structure/B5423703.png)
![methyl (E)-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoate](/img/structure/B5423715.png)
![2-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5423740.png)
![7-acetyl-2-(2-furyl)-4-(1,4-oxazepan-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5423746.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5423756.png)
![N-[(E)-1-(4-bromophenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5423762.png)
![ETHYL 2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5423770.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5423776.png)
